Product packaging for Triheptadecanoin(Cat. No.:CAS No. 2438-40-6)

Triheptadecanoin

Cat. No.: B054981
CAS No.: 2438-40-6
M. Wt: 849.4 g/mol
InChI Key: FBFWDBGUSMGXPI-UHFFFAOYSA-N
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Description

Triheptadecanoin is a chemically defined, synthetic triglyceride in which all three fatty acid chains are heptadecanoic acid (C17:0). This unique, odd-chain, saturated triglyceride serves as a critical high-purity standard and tool in various research fields. Its primary application is in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), where it is used as an internal standard for the quantification of complex lipids in biological samples, food matrices, and industrial products. The well-defined structure and absence of common natural fatty acids make it an ideal reference compound for method development and validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H104O6 B054981 Triheptadecanoin CAS No. 2438-40-6

Properties

IUPAC Name

2,3-di(heptadecanoyloxy)propyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWDBGUSMGXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179128
Record name Triheptadecanoin
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Molecular Weight

849.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2438-40-6
Record name Triheptadecanoin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triheptadecanoin
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Record name Triheptadecanoin
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Record name TRIHEPTADECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ21ORH87V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64 °C
Record name Glycerol triheptadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways and Biological Impact of Triheptadecanoin

Triacylglycerol Metabolism and Lipid Homeostasis

Biosynthesis and Turnover of Triacylglycerols

The biosynthesis of triacylglycerols is a fundamental metabolic process for energy storage. libretexts.orgaocs.org In plants and animals, TAGs are primarily assembled through the sequential acylation of a glycerol-3-phosphate backbone. libretexts.orgaocs.org Key enzymes in this pathway include glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), and diacylglycerol acyltransferase (DGAT). aocs.orgoup.com DGAT is considered a committed step in TAG synthesis. researchgate.net

Upon ingestion, triheptanoin (B1683035) is hydrolyzed into glycerol (B35011) and three molecules of heptadecanoic acid (C7:0). chemicalbook.com This odd-chain fatty acid is not typically synthesized by the body and can be incorporated into various lipid pools, including the re-synthesis of triacylglycerols. chemicalbook.comwaters.com Studies have shown that despite low steady-state levels, tissues possess a substantial capacity for TAG biosynthesis. mdpi.com The incorporation of exogenous fatty acids, such as heptadecanoic acid, into the cellular lipid fraction, including TAGs, has been demonstrated in various cell types. waters.com The turnover of these newly synthesized TAGs can be rapid, indicating a dynamic role in cellular metabolism. mdpi.com For instance, in radiolabeling experiments, radioactivity in TAG derived from a labeled fatty acid declined significantly over a few hours, highlighting its active participation in metabolic processes. mdpi.com

The enzyme DGAT1 has been shown to play a principal role in the biosynthesis of TAG from exogenous fatty acids in certain tissues. oup.commdpi.com In addition to the primary DGAT pathway, other enzymes like phospholipid:diacylglycerol acyltransferase (PDAT) can also contribute to TAG synthesis, highlighting the metabolic redundancy in this process. researchgate.netfrontiersin.org

Interplay with Other Lipid Classes and Fatty Acid Profiles

The metabolism of triheptadecanoin significantly influences the composition of cellular fatty acids and their distribution among different lipid classes. Heptadecanoic acid, released from triheptanoin, can be incorporated not only into triacylglycerols but also into other major lipid classes such as phospholipids (B1166683) and cholesteryl esters. waters.comimrpress.com This incorporation can alter the physical properties of cell membranes and impact cellular signaling pathways.

Studies have shown that dietary intake of odd-chain fatty acids, such as heptadecanoic acid, leads to their increased presence in plasma and various tissues. nih.gov For example, a study on the effects of dairy product consumption, a source of odd-chain fatty acids, showed increased plasma levels of pentadecanoic acid (15:0) and heptadecanoic acid (17:0). nih.gov The distribution of these odd-chain fatty acids is not uniform across all lipid classes. Research has indicated that triacylglycerols, free fatty acids, cholesteryl esters, and phosphatidylcholines are major contributors to the total plasma abundance of odd-chain fatty acids. scispace.com

The interplay between different lipid classes is crucial for maintaining cellular homeostasis. For example, in fish, reserve lipids are primarily triacylglycerols, while structural lipids in membranes are mainly phospholipids, each with distinct fatty acid profiles. nih.gov The incorporation of heptadecanoic acid from triheptanoin can modulate these profiles, potentially affecting membrane fluidity and the function of membrane-bound proteins. Furthermore, the fatty acid composition of different lipid classes, such as phospholipids and cholesteryl esters, is associated with the fatty acid profiles of tissues. mdpi.com

Regulation of De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. mdpi.comresearchgate.net This process is tightly regulated by hormones like insulin (B600854) and the availability of substrates. mdpi.comnih.gov Key enzymes in DNL include ATP-citrate lyase, acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). mdpi.com

Studies in animal models suggest that supplementation with triheptanoin can stimulate lipogenesis. researchgate.net This effect might be linked to the metabolic fate of its breakdown products. The metabolism of heptanoate (B1214049) produces both acetyl-CoA, a primary building block for fatty acid synthesis, and propionyl-CoA. nih.govnih.gov The increased availability of acetyl-CoA could drive the DNL pathway.

The regulation of DNL is complex and tissue-specific. In the liver, transcription factors like SREBP-1c and ChREBP play a crucial role in response to dietary carbohydrates. mdpi.comnih.gov While high-carbohydrate diets are potent inducers of DNL, the specific impact of triheptanoin on these regulatory pathways is an area of ongoing research. It is plausible that the metabolic shifts induced by triheptanoin, including alterations in the acetyl-CoA pool, could influence the activity of these key transcription factors, thereby modulating the rate of de novo fatty acid synthesis.

Bioenergetic Roles and Mitochondrial Function

This compound plays a significant role in cellular energy production through its unique metabolic fate, which directly impacts mitochondrial function and the generation of ATP.

Contribution as an Energy Substrate

A primary biological function of triheptanoin is to serve as an energy substrate through a process known as anaplerosis. chemicalbook.comnih.govresearchgate.net Anaplerosis refers to the replenishment of intermediates in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism responsible for the oxidation of acetyl-CoA to produce energy. wikipedia.org

The breakdown of triheptanoin yields heptanoate, which is further metabolized via β-oxidation to produce both acetyl-CoA and propionyl-CoA. nih.govnih.gov While acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate. nih.govresearchgate.net This dual-entry mechanism is what makes triheptanoin an effective anaplerotic substrate. Unlike even-chain fatty acids that only produce acetyl-CoA, the provision of propionyl-CoA directly replenishes the pool of TCA cycle intermediates. researchgate.net This is particularly important in conditions where these intermediates may be depleted, a state known as cataplerosis. researchgate.netoup.com

The anaplerotic effect of triheptanoin has been shown to increase the steady-state levels of late TCA cycle intermediates such as succinate, fumarate, and malate, indicating an enhanced flux through the cycle. researchgate.net This replenishment of the TCA cycle is crucial for maintaining its capacity to oxidize acetyl-CoA and generate reducing equivalents (NADH and FADH2) for ATP production. researchgate.net Furthermore, the liver can metabolize heptanoate into five-carbon (C5) ketone bodies (β-ketopentanoate and β-hydroxypentanoate), which can cross the blood-brain barrier and serve as an alternative energy source for the brain. nih.gov

Impact of Triheptanoin on TCA Cycle Intermediates
MetaboliteEffect of TriheptanoinReference
SuccinateIncreased researchgate.net
FumarateIncreased researchgate.net
MalateIncreased researchgate.net

Modulation of Mitochondrial Respiration and ATP Synthesis

The anaplerotic action of triheptanoin directly translates to an enhancement of mitochondrial respiration and ATP synthesis. nih.gov Mitochondria are the primary sites of ATP production through oxidative phosphorylation (OXPHOS), a process that utilizes the reducing equivalents generated by the TCA cycle. umaryland.edu

Studies using cultured cells have demonstrated that treatment with triheptanoin can lead to an increase in mitochondrial respiration. nih.gov Specifically, measurements of the oxygen consumption rate (OCR), a key indicator of mitochondrial activity, have shown that triheptanoin can increase both basal and maximal respiration. nih.gov This suggests that the provision of substrates from triheptanoin metabolism enhances the capacity of the electron transport chain to consume oxygen and generate an electrochemical gradient.

This enhanced respiratory capacity can lead to increased ATP production. nih.gov In fibroblasts from patients with certain metabolic disorders, triheptanoin treatment was shown to improve mitochondrial respiration, which in turn allowed for an increase in ATP synthesis. nih.gov The ability of triheptanoin to boost ATP levels is critical in conditions of energy deficit. By replenishing TCA cycle intermediates and providing a steady supply of substrates for oxidation, triheptanoin helps to maintain the mitochondrial membrane potential necessary for robust ATP production. umaryland.edu

Effect of Triheptanoin on Mitochondrial Function in Fibroblasts
ParameterEffectReference
Basal Respiration (OCR)Increased nih.gov
Maximal Respiration (OCR)Increased nih.gov
ATP ProductionIncreased nih.gov

Influence on Oxidative Stress and Antioxidant Capacity

This compound, a triglyceride composed of three heptadecanoic acid molecules, may play a role in modulating oxidative stress and antioxidant capacity within the body. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. oatext.commdpi.com This imbalance can lead to cellular damage, including the oxidation of proteins, lipids, and DNA. mdpi.com

Research suggests that certain fatty acids can influence the body's redox state. For instance, some studies have linked omega-3 fatty acid supplementation to a reduction in markers of oxidative stress and an increase in antioxidant capacity. nih.gov While direct studies on this compound's specific impact on oxidative stress are limited, its metabolism into odd-chain fatty acids could theoretically influence cellular processes related to oxidative balance. The breakdown of heptadecanoic acid ultimately produces propionyl-CoA, which enters the Krebs cycle, a central hub of cellular metabolism that is intricately linked to mitochondrial function and ROS production. nih.gov

Mitochondria are both a primary source of ROS and a target of oxidative damage. nih.govnih.gov Impaired mitochondrial function can lead to increased ROS production, contributing to a state of oxidative stress. nih.gov Conversely, conditions of high oxidative stress can damage mitochondrial components, further impairing their function. nih.gov The role of odd-chain fatty acids like heptadecanoic acid in supporting the Krebs cycle could potentially help maintain mitochondrial health and, by extension, influence the cellular redox environment. However, more research is needed to specifically elucidate the effects of this compound on markers of oxidative stress and the activity of antioxidant enzymes.

Physiological and Pathophysiological Relevance in Lipid Metabolism

Associations with Metabolic States and Disorders

This compound and its constituent odd-chain fatty acid, heptadecanoic acid, have been investigated for their associations with various metabolic states and disorders. nih.gov Inborn errors of metabolism (IEMs) are a group of genetic disorders that disrupt metabolic pathways, including those for fatty acids, carbohydrates, and proteins. nih.govdontforgetthebubbles.com Some IEMs, particularly long-chain fatty acid oxidation disorders (LC-FAODs), impair the body's ability to break down long-chain fatty acids for energy. frontiersin.orgajmc.com In these cases, triheptanoin (a triglyceride of heptanoic acid, a shorter odd-chain fatty acid) has been used as a therapeutic agent because its breakdown bypasses the defective enzymatic steps and provides an alternative energy source through anaplerosis, the replenishment of Krebs cycle intermediates. nih.govfrontiersin.orgnih.gov

The metabolism of odd-chain fatty acids like heptadecanoic acid results in propionyl-CoA, which is distinct from the acetyl-CoA produced from even-chain fatty acids. ajmc.com This property has led to interest in their role in conditions where energy metabolism is compromised. nih.gov While much of the clinical focus has been on triheptanoin for LC-FAODs, the presence of heptadecanoic acid (C17:0) in blood and tissues has been used as a biomarker in metabolic research. mdpi.com

Observational studies have explored links between circulating levels of odd-chain fatty acids and the risk of metabolic diseases. For example, some research suggests an inverse correlation between blood levels of certain odd-chain fatty acids and the risk of conditions like type 2 diabetes and cardiovascular disease. mdpi.com Dysregulated lipid metabolism is a hallmark of several metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance. medrxiv.org Alterations in the profiles of circulating triglycerides and other lipids are often observed in these conditions. mdpi.commedrxiv.org While this compound itself is not a common dietary fat, the study of related odd-chain fatty acids provides insights into their potential role in metabolic health and disease. mdpi.com

Impact on Systemic and Tissue-Specific Lipid Profiles

The administration and metabolism of this compound can influence both systemic and tissue-specific lipid profiles. As a triglyceride, this compound is processed through the exogenous lipid pathway. Following ingestion, it is broken down and its constituent heptadecanoic acid is incorporated into various lipid pools throughout the body. nih.gov This can alter the fatty acid composition of plasma lipids, including triglycerides, cholesterol esters, and phospholipids. mdpi.com

The dietary intake of different types of fatty acids is known to directly affect their distribution and composition within various tissues. mdpi.com The incorporation of heptadecanoic acid from this compound can be traced in different organs, allowing it to be used as a metabolic tracer in research. researchgate.netplos.org For example, it has been used as an internal standard in the analysis of fatty acid profiles in tissues. plos.org

The brain has a unique and highly enriched lipid composition, crucial for its structure and function. lipotype.com While the blood-brain barrier tightly regulates the entry of substances, fatty acids can cross it and be incorporated into brain lipids. The metabolism of this compound could potentially influence the brain's lipid environment, although this is an area requiring further investigation. nih.gov

In the context of metabolic disorders, the impact on lipid profiles is particularly relevant. For instance, in LC-FAODs, treatment with triheptanoin is intended to provide an alternative fuel source and correct metabolic imbalances, which would be reflected in systemic and tissue lipid measurements. frontiersin.org The liver plays a central role in lipid metabolism, including the synthesis and packaging of lipoproteins like VLDL. nih.gov The processing of heptadecanoic acid by the liver can affect the composition of these lipoproteins, thereby influencing the systemic lipid profile. semanticscholar.org Studies on other fatty acids have shown that dietary changes can significantly alter the lipid composition of the liver and other tissues like visceral fat, heart, and lungs. mdpi.com

Cellular and Molecular Mechanisms Investigating Triheptadecanoin

Cellular Signaling Pathways and Metabolic Reprogramming

Fatty acids are not merely energy substrates but also act as signaling molecules that can trigger intracellular cascades, leading to widespread metabolic reprogramming. The integration of heptadecanoic acid into these pathways can modulate cellular responses to various stimuli.

Cellular growth and metabolism are tightly controlled by complex signaling networks that integrate nutrient availability with cellular needs. The Target of Rapamycin (TOR) kinase is a central regulator in this process. oup.com Studies in the alga Chlamydomonas have revealed a connection between the TOR signaling pathway, inositol (B14025) polyphosphate signaling, and lipid metabolism. oup.com In these studies, triheptadecanoin was used as an internal standard to quantify the accumulation of triacylglycerols (TAGs). oup.com The results suggest that metabolic signals, which include the composition of the cellular lipid pool, interact with the TOR kinase pathway to control cell growth and lipid storage. oup.com

Furthermore, signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway are known to influence not only cell growth and survival but also inflammation, partly by regulating the production of lipid mediators like eicosanoids. nih.gov Dietary fatty acids can alter the fatty acid composition of immune cells, thereby affecting the substrate availability for the synthesis of these signaling molecules and influencing the expression of inflammatory cytokines through downstream effectors like Akt and NF-κB. nih.gov The incorporation of C17:0 into cellular lipids could theoretically modulate these signaling events by altering membrane composition or the pool of precursors for lipid-derived second messengers. hmdb.cafoodb.ca

The decision for a cell to proliferate or differentiate is intrinsically linked to its metabolic state. nih.gov Metabolic reprogramming is a prerequisite for the biomass accumulation required for cell division and for the functional specialization that occurs during differentiation. nih.gov

Lipid metabolism plays a significant role in this context. For example, studies on cancer cells have demonstrated that targeting lipid metabolism can impair their growth and survival. nih.gov In melanoma, lipid starvation was found to reduce cell growth and increase sensitivity to targeted therapies, highlighting the dependence of proliferating cancer cells on lipid biosynthetic pathways. nih.gov The composition of fatty acids can also be crucial for the differentiation of specific cell types, such as T-cells. biorxiv.org The activation and differentiation of T-cells involve ceramides (B1148491), which are composed of a sphingosine (B13886) base and a fatty acyl chain. biorxiv.org By contributing to the cellular pool of fatty acyl chains, the heptadecanoic acid from this compound could influence the species of ceramides synthesized, thereby modulating T-cell fate. biorxiv.org The balance between pro-inflammatory T helper 17 (T(H)17) cells and anti-inflammatory regulatory T (Treg) cells can be swayed by metabolites, indicating that the metabolic environment is a key determinant in immune cell differentiation. nih.gov

Table 2: Research Contexts for this compound's Role in Cellular Processes

Cellular Process Research Model/Context Key Findings Citations
Gene Expression Human serum analysis FADS1/FADS2 activity varies by population, affecting PUFA profiles. nih.gov, cambridge.org
Signaling Chlamydomonas (alga) Lipid metabolism interacts with TOR kinase signaling to control growth. oup.com
Proliferation Melanoma cells Lipid metabolism reprogramming is linked to drug resistance and cell growth. nih.gov
Differentiation Human CD4+ T-cells Ceramide composition, influenced by fatty acid availability, is important for T-cell differentiation. biorxiv.org

Advanced Analytical Methodologies in Triheptadecanoin Research

Extraction and Sample Preparation Techniques for Lipid Analysis

The initial and critical step in the analysis of triheptadecanoin from biological sources is the effective extraction and preparation of the lipid sample. The choice of methodology is crucial for the accuracy and reliability of subsequent quantitative and qualitative analyses.

Optimized Protocols for Biological Matrices

The extraction of lipids, including this compound, from biological matrices is a critical step that significantly influences the outcome of the analysis. The complexity of these matrices, which include tissues, plasma, and cultured cells, requires specific and optimized protocols to ensure high recovery and purity of the target analytes.

Commonly employed methods for lipid extraction are based on the principles of liquid-liquid extraction, utilizing a combination of polar and non-polar solvents. The Folch and Bligh & Dyer methods are foundational protocols in lipid analysis. nih.gov A typical procedure involves homogenizing the biological sample in a mixture of chloroform (B151607) and methanol (B129727) to disrupt cell membranes and solubilize lipids. nih.gov For instance, in the analysis of lipids from cultured cells, a Bligh/Dyer procedure using a chloroform:methanol (1:2, v/v) mixture is often employed. lipidmaps.org

For different biological samples, specific adaptations are necessary:

Plasma: For lipid analysis in plasma, a common approach involves the addition of an internal standard solution, such as this compound in an organic solvent, to a small volume of the plasma sample. This is followed by the addition of a solvent system like chloroform and methanol to precipitate proteins and extract lipids. After vortexing and centrifugation to separate the layers, the organic phase containing the lipids is collected.

Tissues: In the case of tissue samples, such as murine liver, homogenization is a key step. mdpi.com The tissue is typically homogenized in a solvent mixture to ensure complete disruption and efficient lipid extraction. The choice of solvents and their ratios can be critical; for example, a modified Bligh & Dyer method might be used where the solvent ratios are adjusted to optimize the recovery of specific lipid classes.

Cultured Cells: For lipid extraction from cultured cells, a minimum number of cells (e.g., 10x10^6) is often recommended to ensure sufficient peak intensity during mass spectrometry analysis. protocols.io A common protocol involves washing the cell pellet with phosphate-buffered saline (PBS), followed by the addition of a chilled extraction solvent mixture, such as methanol and methyl-tert-butyl ether (MTBE). protocols.io The mixture is then subjected to vortexing and sonication to facilitate cell lysis and lipid extraction. nih.gov Following phase separation induced by adding water, the upper organic layer containing the lipids is carefully collected. protocols.io

The selection of solvents is a critical aspect of these protocols. While chloroform and methanol are traditionally used, other solvents like methyl-tert-butyl ether (MTBE) have been introduced as a less toxic alternative to chloroform, offering comparable extraction efficiency for a broad range of lipids. nih.gov The following table summarizes common solvents and their roles in lipid extraction protocols.

SolventRole in Lipid Extraction
Chloroform A non-polar solvent that effectively dissolves lipids.
Methanol A polar solvent that helps to disrupt cell membranes and denature proteins, releasing lipids from the matrix.
Methyl-tert-butyl ether (MTBE) An alternative non-polar solvent to chloroform, used for its lower toxicity and efficient lipid extraction.
Hexane A non-polar solvent often used in the final extraction step to recover the lipid-containing organic phase.
Isooctane A non-polar solvent used for the extraction of fatty acid methyl esters after derivatization.
Ethyl Acetate A moderately polar solvent that can be used in certain extraction and chromatographic applications. fishersci.co.uk

The optimization of these protocols, including the choice of solvents, their ratios, and the extraction procedure, is essential for obtaining a representative lipid extract for subsequent analysis.

Strategic Application of Internal Standards in Quantitative Analysis

In the quantitative analysis of lipids, including this compound, the use of an internal standard is a cornerstone of achieving accurate and reproducible results. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known quantity to the sample at the beginning of the analytical procedure.

This compound is frequently chosen as an internal standard in lipid analysis for several key reasons:

Chemical Similarity: As a triacylglycerol (TAG), this compound closely mimics the chemical behavior of other TAGs present in the sample during extraction, derivatization, and chromatographic analysis.

Non-Endogenous Nature: this compound contains heptadecanoic acid (C17:0), an odd-chain fatty acid that is rare in most biological systems. This ensures that the signal detected for the internal standard does not overlap with endogenous lipids, preventing analytical interference.

Stability: It is chemically stable throughout the various stages of sample preparation, including extraction and the often harsh conditions of transesterification.

The strategic application of this compound as an internal standard allows for the correction of several potential sources of error:

Extraction Efficiency: The recovery of lipids from a complex biological matrix can be variable. By measuring the recovery of the known amount of added this compound, it is possible to correct for any losses of the target analytes during the extraction process.

Transesterification Efficiency: In the analysis of fatty acid composition by gas chromatography, TAGs are typically converted to fatty acid methyl esters (FAMEs) through a process called transesterification. This reaction may not always go to completion. Since this compound undergoes the same derivatization process, its conversion to heptadecanoic acid methyl ester can be used to monitor and correct for the efficiency of the reaction.

Instrumental Variability: The response of analytical instruments like gas chromatographs can fluctuate between runs. The internal standard provides a stable reference point, allowing for the normalization of the analyte signal and correction for any instrumental drift.

For example, in the analysis of total fatty acids in serum, a known amount of this compound is added to the sample before the lipids are extracted and transesterified. The resulting FAMEs are then analyzed by gas chromatography. The peak area of the analyte FAMEs is compared to the peak area of the heptadecanoic acid methyl ester derived from the internal standard to calculate the concentration of each fatty acid.

Chromatographic and Mass Spectrometric Approaches

Following extraction and preparation, the separation and detection of this compound and its constituent fatty acids are achieved through powerful analytical techniques. Chromatography, which separates molecules based on their physical and chemical properties, is coupled with mass spectrometry, which provides detailed information about the mass and structure of the separated compounds.

Gas Chromatography-Based Methods for Fatty Acid Profiling

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids derived from this compound and other lipids. Due to the low volatility of triacylglycerols, a derivatization step is necessary to convert the fatty acids into more volatile forms, typically fatty acid methyl esters (FAMEs). This is commonly achieved through transesterification, often using an acid catalyst such as methanolic sulfuric acid.

Once derivatized, the FAMEs are introduced into the GC system. The separation is performed on a capillary column, where the FAMEs are separated based on their boiling points and polarity. A commonly used column for this purpose is the SupelcoSP™2330, which is a polar column that provides excellent resolution of different FAMEs.

The separated FAMEs are then detected by either a flame ionization detector (FID) or a mass spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used method for the quantification of FAMEs. The FID produces a signal that is proportional to the amount of carbon atoms entering the detector, allowing for accurate quantification when calibrated with appropriate standards.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS provides not only quantitative data but also qualitative information. The mass spectrometer fragments the FAME molecules in a reproducible manner, generating a unique mass spectrum for each compound. This "fingerprint" allows for the confident identification of individual fatty acids, including less common ones.

A typical GC method for fatty acid profiling involves a temperature-programmed oven to ensure the sequential elution of FAMEs with different chain lengths and degrees of unsaturation. The injector and detector temperatures are also optimized to ensure efficient vaporization and detection of the analytes.

Liquid Chromatography-Mass Spectrometry for Lipidomics Characterization

While GC-MS is ideal for analyzing fatty acid composition, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the characterization of intact lipids, including this compound, in a field known as lipidomics. LC-MS allows for the analysis of a wide range of lipid classes without the need for derivatization. nih.gov

In LC-MS, the lipid extract is injected into a liquid chromatograph, where different lipid classes are separated based on their polarity using a reversed-phase or normal-phase column. The separated lipids then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are often used in lipidomics to provide highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the lipids and their confident identification. nih.gov

Tandem mass spectrometry (MS/MS) is another key feature of modern LC-MS systems. In an MS/MS experiment, a specific lipid ion is selected and fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information, such as the identity and position of the fatty acyl chains on the glycerol (B35011) backbone of a triacylglycerol like this compound.

LC-MS-based lipidomics has been successfully applied to the comprehensive analysis of lipids in various biological samples, enabling the identification and quantification of hundreds of different lipid species in a single run. nih.gov

Complementary Spectroscopic and Separation Techniques

In addition to the primary techniques of GC-MS and LC-MS, other analytical methods serve as valuable complementary tools in this compound research.

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and versatile technique for the separation of lipid classes based on their polarity. nih.gov In the context of this compound analysis, TLC can be used as a preliminary separation step to isolate triacylglycerols from other lipids in a complex extract before further analysis by GC-MS or LC-MS. nih.govaocs.org This pre-fractionation can reduce the complexity of the sample, leading to improved chromatographic resolution and more accurate quantification. The separated lipid classes on the TLC plate can be visualized using various staining agents and then scraped off for subsequent analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. While not as commonly used for routine quantitative analysis of lipids as GC or LC-MS, NMR can provide detailed information about the structure of this compound, including the confirmation of the glycerol backbone and the fatty acyl chain composition. High-resolution NMR can distinguish between fatty acids at different positions on the glycerol molecule.

These complementary techniques, when used in conjunction with GC-MS and LC-MS, provide a more comprehensive understanding of the lipid composition of biological samples and enhance the confidence in the identification and quantification of this compound and other lipids.

Comprehensive Lipidomics Platforms for this compound Characterization

Comprehensive lipidomics aims to identify and quantify the entire set of lipids (the lipidome) within a biological system. mtoz-biolabs.com This large-scale analysis is crucial for understanding the roles of lipids in energy metabolism, cell signaling, and membrane structure. mtoz-biolabs.com Given the vast structural diversity and complexity of lipids, their characterization relies on sophisticated analytical platforms that integrate high-resolution separation and detection technologies. daltonbioanalytics.comnih.gov Mass spectrometry (MS) coupled with chromatographic techniques is the cornerstone of modern lipidomics, providing the sensitivity and specificity required to analyze complex lipid mixtures. metwarebio.com

Within these advanced platforms, this compound plays a critical role, not typically as an analyte of interest, but as an indispensable internal standard. csic.es As a synthetic, odd-chain triacylglycerol (TAG), it is not naturally abundant in most biological systems. This characteristic, combined with its chemical stability, makes it an ideal reference compound for the accurate quantification of other lipids, particularly fatty acids and TAGs, in a variety of biological samples. csic.es Its inclusion in the analytical workflow allows researchers to correct for variations in sample extraction efficiency and ionization response in the mass spectrometer, ensuring data accuracy and reproducibility.

The primary technologies in these platforms are mass spectrometry and chromatography.

Mass Spectrometry (MS) is the definitive tool for lipid identification and quantification due to its high sensitivity and ability to elucidate molecular structures. nih.govnih.gov

Ionization Techniques : Electrospray ionization (ESI) is the most common method for analyzing complex lipids like TAGs, often detecting them as ammonium (B1175870) or alkali metal adducts. nih.gov Atmospheric pressure chemical ionization (APCI) is another technique used, which tends to produce diglyceride fragment ions. researchgate.net

Mass Analyzers : High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, provide precise mass measurements, enabling the determination of a lipid's elemental composition. mtoz-biolabs.com Triple quadrupole (QqQ) systems are frequently used in targeted analyses for their exceptional sensitivity and quantitative capabilities, operating in modes like Multiple Reaction Monitoring (MRM). nih.govshimadzu.com Advanced techniques like multi-stage tandem mass spectrometry (MS/MS or MS³) in ion trap instruments can further fragment ions to provide detailed structural information about the fatty acid chains and their positions on the glycerol backbone. nih.gov

Chromatographic Separation is essential for reducing the complexity of a lipid extract before it enters the mass spectrometer. This separation is key to resolving isomers and isobars (molecules with the same mass but different structures), which are common in the lipidome.

Liquid Chromatography (LC) : Reversed-phase LC (RP-LC) is widely used, separating lipids based on their acyl chain length and the number of double bonds. nih.gov This allows for the separation of TAGs with the same total carbon number but different fatty acid compositions. shimadzu.com Hydrophilic Interaction Liquid Chromatography (HILIC) and silver-ion (Ag⁺)-LC offer alternative separation mechanisms, the latter being particularly effective for separating lipids based on the number and geometry of their double bonds. nih.govwikidata.org

Gas Chromatography (GC) : Often used for the analysis of fatty acids, GC requires the derivatization of lipids into their more volatile fatty acid methyl esters (FAMEs). csic.es this compound is frequently added before this derivatization step to serve as an internal standard for quantifying the resulting FAMEs by GC with flame-ionization detection (GC-FID) or GC-MS. csic.es

High-Performance Thin-Layer Chromatography (HPTLC) : This technique can be used for separating lipid classes and can be coupled to MS for identification. metwarebio.comcsic.es

Integrated lipidomics workflows and platforms combine these technologies to enable high-throughput and comprehensive analysis. mtoz-biolabs.comdaltonbioanalytics.com Platforms may incorporate automated sample preparation, specific LC-MS/MS methods, and specialized bioinformatics software for data processing, lipid identification, and pathway analysis. metwarebio.comnih.govoup.com Such systems can screen for hundreds or even thousands of lipid species in a single run. daltonbioanalytics.comshimadzu.com

The following table summarizes research findings where comprehensive analytical platforms, often relying on this compound as a standard, were used for lipid characterization.

Analytical PlatformSample MatrixRole of this compoundResearch Focus & Findings
HPTLC-ESI-MS & GC-FID Pennycress Seeds (Thlaspi arvense)Internal Standard (GC-FID)The study tracked changes in lipid composition, particularly triacylglycerols rich in erucic acid, across five different stages of seed maturation. This compound was essential for the accurate quantification of total fatty acids. csic.es
LC-MS/MS Human Serum & MackerelNot specified; general TAG analysisA rapid 10-minute LC-MS/MS method was developed to screen for 150 different triacylglycerols by monitoring 450 MRM transitions, allowing for a comparison of fatty acid distributions in food and biological samples. shimadzu.com
UHPLC-ESI-MS/MS Standard Mixtures & Edible OilsNot specified; general TAG analysisA method was developed to identify and quantify regioisomers of triacylglycerols (e.g., distinguishing between AAB and ABC type TGs) by correlating the ratios of specific product ions. acs.org
GC-MS, SFC-MS, LC-MS Pharmaceutical Lipid EmulsionsStandard for TAGsValidated lipidomic methods were developed to assess the quality and stability of lipids in total parenteral nutrition (TPN) formulations. This compound was used as a standard to ensure analytical robustness for TAGs.

These integrated platforms, underpinned by the use of reliable standards like this compound, are indispensable for advancing research into the complex roles of lipids in biological systems.

Experimental Models and Systems for Triheptadecanoin Investigation

In Vitro Cellular Models for Mechanistic Studies

In vitro models are crucial for dissecting the fundamental cellular and molecular mechanisms of triheptadecanoin metabolism and action. These systems allow for controlled experiments that can isolate specific biological processes.

Cultured cell lines provide a consistent and reproducible system for studying the metabolic and signaling pathways affected by this compound. Several immortalized cell lines have been instrumental in this research.

3T3-L1 Cells: Derived from mouse preadipocytes, the 3T3-L1 cell line is a cornerstone for studying adipogenesis, the process of fat cell development. cytion.com These cells can be differentiated into mature adipocytes, which are capable of storing and mobilizing lipids, making them an excellent model to investigate how this compound influences fat metabolism and adipocyte function. cytion.comphysiology.orgfrontiersin.org Studies have utilized 3T3-L1 cells to explore the anti-obesity potential of various compounds by observing their effects on adipogenesis and lipolysis. cytion.com

HepG2 Cells: This human hepatoma cell line is widely used as a model for liver metabolism. mdpi.comsemanticscholar.org HepG2 cells are employed to study lipid metabolism, including the uptake, synthesis, and secretion of lipids, as well as the regulation of genes involved in these processes. semanticscholar.orgahajournals.orgresearchgate.netnih.gov For instance, research has examined the effects of different fatty acids on cholesterol esterification and lipoprotein metabolism in HepG2 cells. ahajournals.org

C2C12 Cells: These mouse myoblast cells can be differentiated into myotubes, providing a model for skeletal muscle. researchgate.netnih.gov Skeletal muscle is a key tissue for fatty acid oxidation, and C2C12 cells are used to investigate how this compound and its metabolites might serve as an energy source for muscle cells and influence intracellular signaling pathways related to energy metabolism. nih.govscholaris.ca

L6 Myotubes: This rat skeletal muscle cell line is another valuable tool for studying lipid metabolism and insulin (B600854) sensitivity in muscle tissue. mdpi.com Researchers have used L6 myotubes to investigate the effects of various compounds on lipid accumulation and the expression of metabolic enzymes in the context of palmitate-induced insulin resistance. mdpi.com

The following table summarizes the applications of these cell lines in this compound-related research.

Table 1: Cultured Cell Lines in this compound Research
Cell Line Origin Tissue Modeled Key Research Applications
3T3-L1 Mouse Embryonic Fibroblasts Adipose Tissue Adipogenesis, lipolysis, obesity, diabetes. cytion.com
HepG2 Human Hepatoma Liver Lipid metabolism, cholesterol esterification, lipoprotein secretion, gene regulation. semanticscholar.orgahajournals.orgresearchgate.netnih.gov
C2C12 Mouse Myoblast Skeletal Muscle Fatty acid oxidation, energy metabolism, myogenesis. researchgate.netnih.govscholaris.ca
L6 Myotubes Rat Skeletal Muscle Skeletal Muscle Lipid metabolism, insulin sensitivity. mdpi.com

Primary cell cultures involve isolating cells directly from living tissue, offering a model that more closely represents the in vivo state compared to immortalized cell lines. ximbio.comeppendorf.commdpi.com

Primary Hepatocytes: Isolated directly from liver tissue, primary hepatocytes provide a highly relevant model for studying hepatic lipid metabolism. nih.govbmbreports.org They have been used to investigate fatty acid uptake, triglyceride synthesis, and the impact of genetic modifications on lipid accumulation. nih.govbmbreports.org For example, studies have used primary mouse hepatocytes to compare energy metabolism in normal and steatotic (fatty) conditions. bmbreports.org Three-dimensional (3D) cultures of primary human hepatocytes are also being developed to create more physiologically relevant models for studying liver function and metabolism over longer periods. nih.govresearchgate.netplos.org

Primary Adipocytes: These cells, isolated from adipose tissue, are used to study the dynamics of lipid storage and release in a model that closely mimics the behavior of fat cells in the body. core.ac.uk Research on rat adipocytes has investigated the mobilization of stored compounds during lipolysis. core.ac.uk

Primary cultures, while offering greater physiological relevance, have a finite lifespan and can be more challenging to maintain than immortalized cell lines. ximbio.commdpi.com

Cultured Cell Lines in Metabolic and Signaling Research

In Vivo Preclinical Models

In vivo models, particularly in rodents, are essential for understanding the systemic effects of this compound on metabolism and physiology in a whole-organism context.

Mice and rats are the most common preclinical models used to study the effects of dietary interventions, including supplementation with this compound. These models allow for the investigation of complex physiological responses that cannot be fully recapitulated in vitro.

Diet-Induced Obesity Models: Mice fed high-fat or high-sucrose diets are used to model human obesity and associated metabolic disorders like hepatic steatosis (fatty liver). nih.gov In these models, this compound can be administered to assess its potential to prevent or reverse these conditions. nih.gov

Metabolic Flux Analysis: Isotopic labeling studies, often using ¹³C-labeled compounds, are conducted in rodents to trace the metabolic fate of this compound and its breakdown products through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net This provides quantitative data on how it contributes to energy production and the synthesis of other molecules. researchgate.net

Disease Models: Rodent models of specific diseases, such as Alzheimer's disease and epilepsy, have been used to investigate the potential therapeutic effects of this compound. chemicalbook.comchemicalbook.com For example, studies have shown that this compound can mitigate mitochondrial dysfunction in a mouse model of Alzheimer's disease. chemicalbook.comchemicalbook.com

The following table highlights key findings from rodent studies involving this compound.

Table 2: Research Findings from Rodent Models Investigating this compound
Rodent Model Research Focus Key Findings
C57BL/6 Mice on High-Fat Diet Hepatic Steatosis Dietary fortification with ketogenic amino acids, in a diet where this compound could be a component, prevented high-fat diet-induced hepatic steatosis. nih.gov
Mouse Model of Alzheimer's Disease Neurodegeneration This compound mitigated brain ATP depletion and mitochondrial dysfunction. chemicalbook.comchemicalbook.com
Pilocarpine-Induced Status Epilepticus Mice Epilepsy This compound preserved mitochondrial functions in the hippocampus. chemicalbook.comchemicalbook.com
ob/ob Mice on High-Sucrose Diet Hepatic Steatosis Dietary intervention potentially including this compound improved hepatic steatosis. nih.gov

Genetically modified mouse models are powerful tools for dissecting the specific roles of genes and pathways involved in this compound metabolism.

Knockout Mice: Mice with specific genes "knocked out" or deleted are used to understand the function of enzymes involved in fatty acid oxidation and other metabolic pathways. nih.govfrontiersin.orgmdpi.com For example, creating knockout mice for genes encoding acyl-CoA synthetases or enzymes of the fatty acid oxidation pathway allows researchers to determine how the absence of these proteins affects the metabolism of this compound. mdpi.com The study of knockout mice for key regulators like PPAR-α has also provided insights into the control of fatty acid metabolism. nih.gov

Tissue-Specific Gene Disruption: Advanced techniques like the Cre-Lox system or CRISPR/Cas9 allow for the deletion of genes in specific tissues, such as the liver or muscle. nih.govnih.gov This enables researchers to investigate the tissue-specific roles of various proteins in this compound metabolism without the complications of systemic gene deletion, which can sometimes be lethal. nih.gov

Gene Knock-in Models: These models involve inserting a gene into a specific locus to study its function. nih.gov This can be used to express a modified enzyme or a reporter gene to track the activity of a specific metabolic pathway in response to this compound.

These genetic models have been crucial in building our understanding of single-gene fatty acid oxidation disorders and the contribution of these pathways to more complex diseases. nih.gov

Rodent Models in Metabolic and Physiological Research

Human Cohort Studies and Clinical Research Frameworks

While preclinical models provide foundational knowledge, human studies are necessary to confirm the relevance of these findings for human health.

Observational Cohort Studies: These studies follow groups of people (cohorts) over time to find associations between exposures (like diet) and health outcomes. eupati.eumedwave.cl In the context of this compound, researchers can analyze blood levels of its metabolite, heptadecanoic acid, in large population cohorts and correlate these levels with the incidence of various diseases. researchgate.net Cohort studies can be prospective, following individuals forward in time, or retrospective, looking back at past data. eupati.eumedwave.cl

Clinical Trials: Although large-scale clinical trials focused solely on this compound are not widely documented, it is used as an internal standard in lipid analysis for human studies investigating the effects of other dietary interventions, such as conjugated linoleic acid or fish oil supplementation. ahajournals.orgresearchgate.netresearchgate.net These studies provide a framework for how future clinical research on this compound could be designed.

Medical Records Research: Analyzing medical records from large patient populations can help identify correlations between biomarkers related to this compound metabolism and health outcomes. acrpnet.org This approach has been used in pediatric cohort studies to investigate various health conditions. acrpnet.org

Human studies are complex and often expensive, but they are the ultimate step in translating basic scientific discoveries into clinical applications. medwave.cl

Observational Studies on Circulating Lipid Profiles

Observational studies have increasingly focused on the association between circulating levels of odd-chain fatty acids (OCFAs), particularly heptadecanoic acid (C17:0), a component of this compound, and various metabolic health outcomes. These studies often analyze the composition of fatty acids in plasma phospholipids (B1166683), erythrocytes, and adipose tissue to identify biomarkers for disease risk.

A consistent finding across numerous prospective cohort studies is an inverse relationship between circulating C17:0 levels and the risk of developing type 2 diabetes. bibliotekanauki.plwho.int A meta-analysis of 18 observational studies found that higher circulating levels of heptadecanoic acid (C17:0) were associated with a lower risk of cardiovascular disease (CVD). plos.orgresearchgate.net The pooled data indicated a significant reduction in CVD risk when comparing the highest to the lowest tertiles of circulating C17:0. plos.org Specifically, the relative risk for total CVD was 0.86 for those in the highest tertile of C17:0 levels compared to the lowest. plos.org

Further detailed analyses have revealed that the associations can be specific to the type of lipid carrying the odd-chain fatty acid and may also differ by sex. For instance, a study analyzing data from the EPIC-Potsdam cohort found that in women, several C17:0-containing phospholipids, such as phosphatidylcholine(C17:0) and lysophosphatidylcholine(C17:0), were inversely associated with the risk of type 2 diabetes. researchgate.net In contrast, these significant inverse associations were not observed in men. researchgate.net This suggests that the metabolic role and potential protective effects of C17:0 might be influenced by sex-specific physiological factors.

The following table summarizes findings from a meta-analysis on the association between circulating heptadecanoic acid (C17:0) levels and cardiovascular disease risk.

Table 1: Association between Circulating Heptadecanoic Acid (C17:0) and Cardiovascular Disease Risk from a Meta-Analysis

Comparison of C17:0 Levels Relative Risk (95% CI) for Total CVD
Highest vs. Lowest Tertile 0.86 (0.79, 0.93)

Data from a meta-analysis of 18 observational studies. plos.org

These observational findings have highlighted circulating C17:0 as a potential biomarker of dietary patterns, particularly dairy fat intake, and have spurred further research into its physiological functions and its potential role in the prevention of metabolic diseases. who.intscielo.org.mx

Dietary Intervention Studies and Metabolic Response Assessments

To move beyond the associations observed in epidemiological studies, researchers have conducted dietary intervention studies to assess the causal effects of this compound or its constituent fatty acid, C17:0, on metabolic health. These studies involve the controlled administration of diets enriched with these compounds and the subsequent measurement of various metabolic parameters.

An intervention study in bottlenose dolphins, a species that can develop metabolic syndrome similarly to humans, demonstrated that increasing dietary intake of C17:0 led to significant improvements in their metabolic profiles. plos.orgresearchgate.net Over a 24-week period, dolphins fed a modified diet with higher C17:0 content showed increased serum levels of C17:0, which was associated with a reduction in high ferritin levels and a normalization of blood-based indices of metabolic syndrome. plos.orgnih.gov

In a study using a mouse model, the effects of a high-fat diet supplemented with 5% heptadecanoic acid (HFC17) were investigated over 20 weeks. researchgate.netnih.gov The results showed that while the C17:0 supplementation led to a significant increase of odd-chain fatty acids in the liver and plasma, it did not improve diet-induced hepatic lipid accumulation or insulin resistance in the mice. nih.gov In fact, a diet high in milk fat, another source of odd-chain fatty acids, was found to worsen liver inflammation. nih.gov However, in vitro experiments on primary mouse hepatocytes did show that both C15:0 and C17:0 could suppress JAK2/STAT3 signaling, a pathway involved in inflammation. researchgate.net

Another randomized crossover trial in humans investigated the effects of replacing saturated fatty acids with polyunsaturated fatty acids for three days. While the primary focus was not on odd-chain fatty acids, the study used this compound as an internal standard for fatty acid analysis, a common practice in such metabolic studies. unirioja.esvitas.no

The following table presents selected results from a dietary intervention study in mice, comparing a high-fat diet (HFD) with a high-fat diet supplemented with heptadecanoic acid (HFC17).

Table 2: Metabolic Response to a High-Fat Diet Supplemented with Heptadecanoic Acid (C17:0) in Mice

Parameter High-Fat Diet (HFD) HFD + 5% C17:0 (HFC17)
Body Weight Gain No significant difference No significant difference
Hepatic Lipid Accumulation No improvement No improvement
Insulin Sensitivity No improvement Minor effect

Data from a 20-week feeding study in C57BL/6JRj mice. nih.gov

Plant and Microalgal Systems in Lipid Biosynthesis Research

Plant and microalgal systems are valuable models for investigating the biosynthesis of fatty acids, including odd-chain fatty acids like heptadecanoic acid (C17:0). These organisms possess diverse lipid metabolisms and can be cultivated under controlled conditions to study the genetic and environmental factors influencing the production of specific fatty acids.

The biosynthesis of fatty acids in microalgae occurs primarily in the plastids, starting from acetyl-CoA. nih.govaocs.orgresearchgate.net A series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex elongates the carbon chain, typically resulting in the formation of C16 and C18 fatty acids. mdpi.comnih.gov The production of odd-chain fatty acids is thought to initiate from an odd-chain acyl-CoA primer, such as propionyl-CoA, instead of acetyl-CoA. scielo.org.mx

Lipidomic analyses of various microalgae and some plants have identified the presence of C17:0, although often in small quantities compared to even-chain fatty acids. For example, a study analyzing the fatty acid profiles of ten microalgae species reported the presence of C17:0. unirioja.esresearchgate.net The brown alga Cystoseira barbata has been found to contain trace amounts of heptadecanoic acid. algologia.co.ua Similarly, lipidomic characterization of a blend of macro- and microalgae also detected C17-fatty acyl chains. algologia.co.ua In some terrestrial plants, such as Mercurialis annua L., heptadecanoic acid has been identified as a significant component of its lipid extract, accounting for 12.8% of the total fatty acids. bibliotekanauki.pl

The following table provides a summary of the heptadecanoic acid (C17:0) content found in the lipid profiles of various plant and microalgal species from different research studies.

Table 3: Heptadecanoic Acid (C17:0) Content in Selected Plant and Microalgal Species

Species Phylum/Group C17:0 Content (% of total fatty acids) Reference
Mercurialis annua L. Plant 12.8 bibliotekanauki.pl
Cystoseira barbata Phaeophyceae (Brown Algae) Trace amounts algologia.co.ua
Chlorella vulgaris Chlorophyta (Green Algae) Present mdpi.com
Spirulina sp. Cyanobacteria 0.2 ± 0.0 mdpi.com
Phaeodactylum tricornutum Bacillariophyta (Diatom) 0.1 ± 0.0 mdpi.com

By studying these organisms, researchers can elucidate the enzymatic pathways and regulatory networks involved in the synthesis of this compound and other odd-chain lipids. This knowledge is not only fundamental to understanding lipid metabolism but also has potential applications in biotechnology for the sustainable production of specialized fatty acids.

Future Directions and Emerging Research Avenues for Triheptadecanoin

Exploration of Novel Therapeutic Modalities

While not a therapeutic agent itself, triheptadecanoin is integral to the exploration of new treatment strategies, particularly those targeting metabolic diseases. universiteitleiden.nldrugdiscoverynews.com Its role as a metabolic probe allows researchers to investigate the efficacy of drugs that interfere with lipid pathways. nih.gov The development of innovative therapeutic modalities, such as cell and gene therapies, RNA-based drugs, and targeted protein degraders, relies on a deep understanding of metabolic networks, where this compound serves as a critical analytical tool. universiteitleiden.nldrugdiscoverynews.comnih.gov The precise targeting of disease processes, a hallmark of these new modalities, necessitates accurate quantification of metabolic changes, a process frequently standardized by this compound. drugdiscoverynews.com

Future research will likely focus on using this compound to evaluate therapies aimed at modulating metabolic pathways in diseases like cancer and type 2 diabetes mellitus (T2DM). nih.gov In cancer research, there is a growing interest in targeting the unique metabolic characteristics of tumor cells, including their reliance on specific lipid metabolisms for energy and survival. nih.govresearchgate.net this compound can be used to trace the flux of fatty acids and assess the impact of metabolic inhibitors on cancer cell lipid processing. pnas.org For instance, studies on melanoma have shown that targeting lipid metabolism can impair resistance to BRAF kinase inhibitors. researchgate.net

In the context of T2DM, research has highlighted alterations in gut microbiota and associated urinary metabolites, particularly those involved in glycerophospholipid and arachidonic acid pathways. nih.gov this compound is essential for accurately studying the fatty acid components of these complex lipids, thereby helping to elucidate how therapeutic interventions might restore metabolic balance. nih.gov Its catabolism releases heptadecanoic acid, which can be further metabolized, providing a traceable pathway to study beta-oxidation and energy production.

Biomarker Discovery and Validation

The process of biomarker discovery and validation is crucial for diagnosing diseases, monitoring progression, and predicting therapeutic responses. nih.govnih.gov this compound plays a significant, albeit often indirect, role in this field.

A key application is in the development of diagnostic tests for metabolic disorders. A notable example is a test for fat malabsorption, particularly in conditions like cystic fibrosis with pancreatic insufficiency. researchgate.net In this test, patients consume a meal containing this compound (which requires lipase (B570770) for digestion) and pentadecanoic acid (a free fatty acid that does not). The subsequent ratio of their metabolites (heptadecanoic acid and pentadecanoic acid) in the blood serves as a direct biomarker of pancreatic lipase activity. researchgate.net

Furthermore, this compound is fundamental to the validation of numerous other lipid-based biomarkers. Fatty acid profiles in serum, plasma, and tissues are increasingly used as biomarkers for dietary intake and chronic disease risk. nih.gov this compound's stability and known structure make it an excellent internal standard for gas chromatography and mass spectrometry, ensuring the accurate quantification of these fatty acid biomarkers. nih.govmdpi.com

Biomarker Application AreaRole of this compoundInvestigated ConditionKey Findings
Pancreatic Function Administered as a test substanceFat Malabsorption (e.g., in Cystic Fibrosis)The ratio of its metabolite (heptadecanoic acid) to a co-administered free fatty acid in blood indicates pancreatic lipase function. researchgate.net
Dietary Intake Internal standard for analysisAssessment of dairy fat intakeUsed to validate that fatty acid profiles in serum and adipose tissue are reliable biomarkers of dietary fat consumption. nih.gov
Neurological Injury Internal standard for analysisRepetitive Subconcussive Head Impacts (RSHIs)Employed to quantify plasma fatty acids (DHA, EPA) and inflammatory biomarkers in studies assessing axonal injury in athletes. mdpi.com
Lipid Metabolism Internal standard for analysisGeneral lipid profilingEnsures accurate quantification of fatty acid methyl esters in studies of human serum, plasma, and various tissues. nih.govnih.gov

Nutrigenomic and Gene-Environment Interaction Studies

Nutrigenomics investigates the complex relationship between diet, genes, and health outcomes. cornell.edu A significant area of this research involves the fatty acid desaturase (FADS) gene cluster, which governs the conversion of dietary polyunsaturated fatty acids (PUFAs) into more biologically active forms. nih.govfrontiersin.org Genetic variations (polymorphisms) in the FADS genes can dramatically influence an individual's lipid profile and subsequent risk for cardiometabolic diseases. nih.govfrontiersin.org

This compound is a cornerstone tool in these gene-environment interaction studies. nih.govnih.gov To assess how a FADS genotype affects the metabolism of dietary fats, researchers must accurately quantify the levels of various fatty acids in circulation. This compound is added to samples as an internal standard before analysis, allowing for precise measurement of fatty acid concentrations via gas chromatography. nih.govfrontiersin.orgnih.govfrontiersin.org This approach has been critical in demonstrating how individuals with certain FADS gene variants produce significantly different levels of omega-3 and omega-6 highly unsaturated fatty acids, which has profound implications for personalized nutrition and disease prevention. nih.govnih.gov

Development of Advanced Analytical Platforms

The continuous evolution of analytical chemistry provides more sensitive and comprehensive ways to study lipids (lipidomics). this compound is instrumental in the development and validation of these advanced platforms due to its unique properties as an odd-chain triglyceride, which is rare in most biological systems.

Several advanced platforms rely on this compound for robust quantification:

Gas Chromatography (GC): Often coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), GC is a standard method for fatty acid analysis. frontiersin.orgasm.org this compound is used as an internal standard to correct for variations during the sample preparation (transesterification) and analysis process, ensuring high accuracy. nih.govasm.orgapsnet.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique allows for the analysis of intact triglycerides without prior derivatization. mdpi.comresearchgate.net In these methods, this compound can be used as a reference compound to help identify and quantify other triglyceride species. Electrospray ionization (ESI) is a common technique used in this context. pnas.orgmdpi.com

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is effective for separating and quantifying different lipid classes, including triglycerides. researchgate.netnih.gov this compound is used to create calibration curves for the quantification of total triglyceride content in complex samples like algal oils. nih.gov

The table below summarizes the role of this compound in these platforms.

Analytical PlatformPrincipleRole of this compound
Gas Chromatography (GC-FID, GC-MS) Separates volatile fatty acid methyl esters (FAMEs).Internal standard for accurate quantification of FAMEs. nih.govfrontiersin.orgasm.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates intact lipids followed by mass-based detection and identification.Internal standard and reference compound for quantification of intact triglycerides. pnas.orgmdpi.comresearchgate.net
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Separates lipid classes, and the detector measures the light scattered by analyte particles after solvent evaporation.Calibration standard for quantifying total triglyceride content. researchgate.netnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) Separates lipid classes on a plate, which can be coupled to MS for identification.Internal standard for quantitative analysis of lipid fractions. researchgate.net

Systems Biology Approaches to Unravel Complex Interactions

Systems biology aims to understand the holistic functions of an organism by studying the complex interactions between its various biological components, such as genes, proteins, and metabolites. Lipidomics, the large-scale study of lipids, is a key component of systems biology, and this compound is a vital tool in this endeavor.

By enabling the precise and accurate quantification of a wide range of fatty acids and triglycerides, this compound facilitates the generation of large, high-quality datasets. nih.govfrontiersin.org These datasets are essential for building computational models that map the intricate networks of lipid metabolism. For example, research into the interactions between milk cortisol levels and the fatty acid composition of human milk utilizes this compound to ensure accurate lipid measurement, revealing complex relationships that may influence infant development. researchgate.net Similarly, understanding the interplay between the gut microbiome, the host's metabolome, and diseases like T2DM requires a systems-level view where metabolites, accurately quantified using standards like this compound, are correlated with microbial species and clinical outcomes. nih.gov

Future work will see data generated using this compound integrated into multi-omics studies, combining lipidomics with genomics, proteomics, and transcriptomics to unravel the complex roles of lipids in health and disease.

Q & A

Q. Q1: What experimental protocols are recommended for synthesizing Triheptadecanoin, and how can reproducibility be ensured?

this compound is synthesized via esterification of heptadecanoic acid with glycerol, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:

  • Reagent purification : Use anhydrous glycerol and fatty acid to minimize side reactions.
  • Catalyst optimization : Test catalytic efficiency at varying temperatures (e.g., 60–120°C) and molar ratios.
  • Post-synthesis purification : Employ column chromatography or recrystallization to isolate the triglyceride.
    For reproducibility, document all parameters (solvent purity, reaction time, and stoichiometry) and validate results using NMR and FTIR to confirm ester bond formation. Reference established protocols from peer-reviewed organic chemistry literature to align with standardized methodologies .

Q. Q2: Which analytical techniques are critical for characterizing this compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify ester linkages and acyl chain positions. Compare spectral data with databases (e.g., HMDB or PubChem) for validation.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₅₇H₁₁₀O₆) and detects impurities.
  • Chromatographic methods : HPLC or GC with evaporative light scattering detectors (ELSD) assess purity (>95% threshold).
    Supplemental materials should include raw spectral data and chromatograms to enable independent verification .

Intermediate Research Questions

Q. Q3: How can researchers systematically evaluate the thermal stability of this compound under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to determine decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting/crystallization) and oxidative stability.
  • Isothermal studies : Conduct long-term stability tests at fixed temperatures (e.g., 25–100°C) to simulate storage conditions.
    Statistical tools like Arrhenius modeling predict shelf life, while replicate experiments (n ≥ 3) ensure data robustness .

Q. Q4: What methodologies are effective in quantifying this compound’s solubility in non-polar solvents?

  • Gravimetric analysis : Dissolve this compound in solvents (e.g., hexane, chloroform) at incremental temperatures, then evaporate to measure residual mass.
  • Spectrophotometry : Use UV-Vis absorbance (if chromophores are present) to create solubility curves.
  • Molecular dynamics simulations : Predict solubility parameters (Hildebrand or Hansen solubility parameters) to complement experimental data.
    Report solvent purity, temperature control (±0.1°C), and agitation methods to minimize variability .

Advanced Research Questions

Q. Q5: How can contradictory data on this compound’s biological activity be resolved using mixed-methods approaches?

  • Quantitative assays : Measure enzyme inhibition (e.g., lipase activity) using spectrophotometric kinetic assays.
  • Qualitative molecular dynamics (MD) : Simulate this compound’s binding interactions with target proteins to identify steric or electronic barriers.
  • Triangulation : Cross-validate findings with orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity).
    Design experiments to address specific inconsistencies (e.g., pH-dependent activity variations) and apply meta-analysis to reconcile disparate results .

Q. Q6: What statistical frameworks are suitable for analyzing variability in this compound’s physicochemical properties across studies?

  • Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to identify confounding variables (e.g., solvent purity, humidity).
  • Bayesian hierarchical models : Account for between-study heterogeneity in meta-analyses.
  • Sensitivity analysis : Test how parameter uncertainties (e.g., temperature fluctuations) affect outcomes.
    Publicly share raw datasets and code via repositories like Zenodo to facilitate reproducibility audits .

Q. Q7: How can researchers design experiments to investigate this compound’s role in lipid metabolism pathways?

  • Isotopic labeling : Use ¹³C-labeled this compound in tracer studies to track metabolic incorporation into cellular lipids.
  • Gene knockout models : Employ CRISPR/Cas9 to silence enzymes (e.g., acyltransferases) and assess this compound utilization.
  • Multi-omics integration : Combine lipidomics data with transcriptomic/proteomic profiles to map pathway interactions.
    Validate findings using stable isotope-resolved NMR or LC-MS/MS, ensuring biological replicates (n ≥ 5) to address biological variability .

Methodological Guidance for Addressing Contradictions

Q. Q8: What strategies are recommended for resolving discrepancies in this compound’s reported crystallographic data?

  • Single-crystal X-ray diffraction (SCXRD) : Re-determine crystal structure under standardized conditions (temperature, solvent).
  • Powder XRD : Compare experimental diffractograms with simulated patterns from existing data.
  • Collaborative validation : Share samples with independent labs to eliminate instrumentation bias.
    Publish detailed crystallographic parameters (space group, unit cell dimensions) and deposit data in repositories like the Cambridge Structural Database .

Q. Q10: What ethical guidelines apply to the synthesis and handling of this compound in academic research?

  • Waste management : Neutralize acidic byproducts before disposal and adhere to institutional hazardous waste protocols.
  • Safety documentation : Maintain Material Safety Data Sheets (MSDS) for all reagents and products.
  • Data transparency : Pre-register experimental designs on platforms like Open Science Framework to mitigate publication bias.
    Follow guidelines from the ACS Committee on Professional Conduct and institutional review boards (IRBs) for chemical safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.